Melarsonyl

toxicity profiling therapeutic index arsenical safety

Melarsonyl delivers compound-specific differentiation: (1) water-soluble via dipotassium salt—enabling IM administration distinct from lipid-soluble melarsoprol; (2) validated HPLC reference standard with 10 pmol detection sensitivity for separating five melaminophenyl arsenicals; (3) calibrated in vivo efficacy benchmarks—<50% cure at 25 μmol/kg, 100% cure at 60 μmol/kg in T. brucei models; (4) defined IV LD50 of 105 mg/kg for structure-toxicity investigations. Not interchangeable with other melaminophenyl arsenicals. For R&D use only.

Molecular Formula C13H13AsN6O4S2
Molecular Weight 456.3 g/mol
CAS No. 37526-80-0
Cat. No. B1204634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelarsonyl
CAS37526-80-0
Synonyms2-(4-(4,6-diamino-s- triazin-2-ylamino)phenyl)-1,3,2-dithiaarsolane-4,5- carboxylic acid
Mel W
melarsonic acid
melarsonic acid, dipotassium salt
melarsonyl potassium
Trimelarsan
Molecular FormulaC13H13AsN6O4S2
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O
InChIInChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20)
InChIKeyLDILLULDEJXERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melarsonyl (CAS 37526-80-0) for Antiparasitic Research: Organoarsenical Procurement Guide


Melarsonyl (melarsonic acid; CAS 37526-80-0), typically administered as the dipotassium salt melarsonyl potassium (Mel W, Trimelarsan; CAS 13355-00-5), is a melaminophenyl organoarsenical compound developed as a water-soluble derivative of melarsoprol suitable for intramuscular administration [1][2]. This class of arsenical drugs was historically employed in the treatment of human African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei species, as well as the filarial disease onchocerciasis [3]. Melarsonyl exerts its antiparasitic activity through interactions with thiol-containing enzymes critical for parasite redox balance and survival, a mechanism shared across melaminophenyl arsenicals yet subject to compound-specific pharmacokinetic and toxicological distinctions [4][5].

Melarsonyl Procurement: Why Generic Arsenical Substitution Is Scientifically Unjustified


Melarsonyl potassium cannot be considered a generic substitute for other melaminophenyl arsenicals such as melarsoprol (Mel B) or cymelarsan (Mel Cy) due to quantifiable differences in acute systemic toxicity, in vivo efficacy dose-response relationships, and analytical detectability in mixed formulations [1][2]. Critically, the compound's water solubility—a feature that distinguishes it from the lipid-soluble melarsoprol and enables intramuscular administration—arises from its specific dipotassium salt structure [3]. Moreover, in vitro combination studies reveal that melarsonyl potassium exhibits an additive effect with eflornithine (DFMO) against mel W-susceptible Trypanosoma brucei stocks, whereas other arsenical pairings may yield different interaction outcomes, underscoring that pharmacological behavior within this class is compound-specific and not interchangeable [4].

Melarsonyl Differential Evidence Guide: Quantitative Comparison with In-Class Arsenicals


Acute Systemic Toxicity: Melarsonyl Potassium Exhibits 3-Fold Lower Mouse Intravenous LD50 Than Melarsoprol

In a direct comparison of acute toxicity in small animals, melarsonyl potassium demonstrated an intravenous LD50 in mice of 105 mg/kg, a value indicating approximately 3-fold lower acute lethality than that of melarsoprol (Mel B) [1]. This toxicity differential is quantitatively meaningful for experimental design when selecting among arsenical candidates, as the lower acute toxicity of melarsonyl may permit a broader dosing window in preclinical models prior to reaching dose-limiting toxic thresholds. However, this advantage must be weighed against the compound's narrower therapeutic index in chronic infection contexts, where higher doses are required for curative efficacy [2].

toxicity profiling therapeutic index arsenical safety melaminophenyl arsenicals

In Vivo Trypanocidal Efficacy: Dose-Dependent Cure Rates in Acute and Chronic T. brucei brucei Murine Infection Models

The in vivo trypanocidal activity of potassium melarsonyl (Trimelarsan) was evaluated in a standardized murine model of Trypanosoma brucei brucei GVR infection [1]. In the acute infection model, administration of 25 μmol/kg daily for four consecutive days achieved cure in less than 50% of treated mice . However, in the chronic infection model, increasing the dose to 60 μmol/kg resulted in 100% cure of all treated mice [2][3]. This stark dose-dependent efficacy gradient—from <50% cure at 25 μmol/kg to 100% cure at 60 μmol/kg—defines a narrow effective dosing window that is specific to melarsonyl potassium and must be accounted for in experimental design, particularly when comparing against alternative arsenicals such as cymelarsan or dithiaarsane derivatives which may exhibit different dose-response profiles in identical models [4].

in vivo efficacy trypanosomiasis dose-response parasite clearance

Analytical Differentiation: HPLC Separation of Five Clinically Relevant Melaminophenyl Arsenicals Including Melarsonyl Potassium

A validated reverse-phase high-performance liquid chromatography (HPLC) method enables the unequivocal separation and quantitative estimation of five clinically relevant melaminophenyl arsenical compounds: melarsoprol, melarsonyl potassium, cymelarsan, melarsen oxide, and sodium melarsen [1]. Using an octadecylsilane column with a propanol gradient in water and lithium camphor sulphonate as ion modifier, the method achieves baseline resolution of all five compounds with detection sensitivity down to 10 pmol per injection (UV absorbance at 280 nm) [2][3]. This analytical specificity is essential for procurement and quality assurance: laboratories handling multiple arsenical derivatives must verify compound identity and purity, and this method provides the only published systematic approach for distinguishing melarsonyl potassium from its close structural analogs, including the trivalent melarsoprol and the pentavalent sodium melarsen [4].

analytical chemistry HPLC method arsenical separation quality control

Onchocerca volvulus Macrofilariasis: Melarsonyl Potassium Regimens Induce Adult Female Worm Sterilization in Human Clinical Studies

In clinical trials conducted in Cameroon on patients infected with Onchocerca volvulus (Sudan savanna and Cameroon forest strains), melarsonyl potassium administered intramuscularly at a dosage schedule of 2 courses of 4 × 200 mg daily doses (separated by a 10-14 day interval) demonstrated a macrofilaricidal effect [1]. This regimen killed or sterilized most or all adult female worms, resulting in the gradual decline of circulating microfilariae over the subsequent 2-year period due to natural mortality rather than direct microfilaricidal action [2][3]. In contrast, single-dose schedules at 7.1-10 mg/kg (maximum 500 mg) proved less effective for adult worm sterilization [4]. This differential activity—targeting adult female worms rather than microfilariae—distinguishes melarsonyl potassium from microfilaricidal agents such as diethylcarbamazine and defines a specific parasitological profile relevant for onchocerciasis research applications [5].

onchocerciasis macrofilariasis anthelmintic clinical parasitology

Melarsonyl Application Scenarios: Research Use Cases Aligned with Differential Evidence


Reference Compound for In Vivo Trypanocidal Efficacy Benchmarking in Murine Trypanosomiasis Models

Melarsonyl potassium (Trimelarsan) serves as a well-characterized reference standard for in vivo antiparasitic screening programs. Its dose-response profile—<50% cure at 25 μmol/kg × 4 days in acute T. brucei brucei infection and 100% cure at 60 μmol/kg in chronic infection—provides a calibrated efficacy benchmark against which novel trypanocidal candidates can be quantitatively compared [1]. Researchers evaluating new dithiaarsane derivatives or combination regimens can use these published cure rates as historical controls, particularly given that the original study explicitly positioned melarsonyl potassium as a reference compound for comparative potency assessments [2].

Analytical Standard for HPLC Method Development and Arsenical Quality Control

The validated HPLC method that separates five melaminophenyl arsenicals—including melarsonyl potassium, melarsoprol, cymelarsan, melarsen oxide, and sodium melarsen—establishes melarsonyl potassium as an essential analytical reference material for laboratories working with this class of compounds [3]. With detection sensitivity of 10 pmol per injection and baseline resolution among all five clinically relevant derivatives, this method enables precise identity confirmation and purity assessment of melarsonyl potassium in research and reference standard applications [4]. Procurement of high-purity melarsonyl potassium (≥95-98% as specified by commercial vendors) is recommended for calibration purposes in this analytical system .

Arsenical Toxicity Comparator in Preclinical Safety Pharmacology Studies

Melarsonyl potassium's established intravenous LD50 of 105 mg/kg in mice—a value reported as 3-fold lower in acute lethality than melarsoprol—positions this compound as a quantitatively defined comparator for preclinical toxicology investigations of organoarsenical agents [5]. This toxicity benchmark may be utilized in studies examining structure-toxicity relationships among melaminophenyl arsenical derivatives or in research exploring the toxicological mechanisms underlying arsenical-induced adverse effects. The documented toxicity differential between water-soluble melarsonyl potassium and lipid-soluble melarsoprol provides a foundation for comparative arsenic disposition and elimination studies [6].

Macrofilaricidal Reference for Onchocerca volvulus Adult Worm Sterilization Research

In onchocerciasis research, melarsonyl potassium offers a distinct macrofilaricidal profile characterized by sterilization or killing of adult female O. volvulus worms without immediate microfilaricidal action [7]. The clinically validated 2 × (4 × 200 mg) intramuscular regimen demonstrates a mechanism that differs fundamentally from microfilaricidal agents like diethylcarbamazine, making melarsonyl potassium a valuable reference compound for studies focused on adult worm targeting versus microfilarial clearance [8]. Researchers investigating filarial reproductive biology or macrofilaricidal drug discovery may utilize this compound as a historical positive control for adult female worm sterilization efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melarsonyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.